molecular formula C11H13F2NO4S B2635065 3-(Butylsulfonamido)-2,6-difluorobenzoic acid CAS No. 1186194-07-9

3-(Butylsulfonamido)-2,6-difluorobenzoic acid

Cat. No.: B2635065
CAS No.: 1186194-07-9
M. Wt: 293.28
InChI Key: NSYMCQJZIIQOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Butylsulfonamido)-2,6-difluorobenzoic acid is an organic compound that features a benzoic acid core substituted with butylsulfonamido and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylsulfonamido)-2,6-difluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Reduction: Conversion of nitro groups to amino groups.

    Sulfonation: Introduction of the sulfonamide group using butylsulfonyl chloride.

    Fluorination: Introduction of fluorine atoms at specific positions on the benzoic acid ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(Butylsulfonamido)-2,6-difluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfonic acids or other oxidized derivatives.

    Reduction: Reduction of the sulfonamide group to amines.

    Substitution: Halogen exchange reactions, particularly involving the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution using reagents like sodium iodide in acetone.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

3-(Butylsulfonamido)-2,6-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(Butylsulfonamido)-2,6-difluorobenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The difluoro groups can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfonamido)-2,6-difluorobenzoic acid: Similar structure but with a methyl group instead of a butyl group.

    3-(Butylsulfonamido)-4,5-difluorobenzoic acid: Similar structure but with fluorine atoms at different positions.

    3-(Butylsulfonamido)-2,6-dichlorobenzoic acid: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

3-(Butylsulfonamido)-2,6-difluorobenzoic acid is unique due to the specific positioning of the butylsulfonamido and difluoro groups, which confer distinct chemical and physical properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(butylsulfonylamino)-2,6-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO4S/c1-2-3-6-19(17,18)14-8-5-4-7(12)9(10(8)13)11(15)16/h4-5,14H,2-3,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYMCQJZIIQOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.